molecular formula C29H26O12S B12286159 Methyl 3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate

Methyl 3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate

Cat. No.: B12286159
M. Wt: 598.6 g/mol
InChI Key: KYVGRCQMYCSHFD-UHFFFAOYSA-N
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Description

Methyl 3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including benzoyloxy, methylsulfonyloxy, and carboxylate groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of a suitable carboxylic acid derivative with methanol in the presence of a strong acid catalyst. This is followed by the introduction of benzoyloxy and methylsulfonyloxy groups through selective substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or convert them into different functional groups.

    Substitution: The benzoyloxy and methylsulfonyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Methyl 3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties not found in other compounds.

Properties

IUPAC Name

methyl 3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O12S/c1-36-28(33)23-21(37-25(30)18-12-6-3-7-13-18)22(38-26(31)19-14-8-4-9-15-19)24(29(40-23)41-42(2,34)35)39-27(32)20-16-10-5-11-17-20/h3-17,21-24,29H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVGRCQMYCSHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OS(=O)(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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